![molecular formula C16H21Cl3N2O2 B414348 2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide CAS No. 308805-10-9](/img/structure/B414348.png)
2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Radiosynthesis Applications
- Radiosynthesis of Chloroacetanilide Herbicides : Radiosynthesis techniques have been employed to create high specific activity versions of chloroacetanilide herbicides for studies on their metabolism and mode of action. This includes the synthesis of labeled compounds like acetochlor, which shares a functional relationship with chloroacetanilide derivatives. Such studies are crucial for understanding the environmental fate and biological interactions of these chemicals (Latli & Casida, 1995).
Antifungal Applications
- Broad-Spectrum Antifungal Agents : Research has identified derivatives of morpholinyl-acetamide as effective broad-spectrum antifungal agents against a variety of fungal species, including Candida and Aspergillus species. This suggests potential applications in developing antifungal treatments or protective agents in agriculture and medicine (Bardiot et al., 2015).
Comparative Metabolism Studies
- Metabolism in Human and Rat Liver Microsomes : Studies on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insights into the metabolic pathways and potential toxicological impacts of these compounds. Such research can guide safety evaluations and regulatory decisions (Coleman et al., 2000).
Structural and Property Studies
- Salt and Inclusion Compounds of Amides : Investigations into the structural aspects and properties of salt and inclusion compounds of amide derivatives reveal the significance of molecular interactions in determining the physical properties and potential applications of these compounds in various fields (Karmakar et al., 2007).
Propriétés
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl3N2O2/c1-11-9-21(10-12(2)23-11)15(16(17,18)19)20-14(22)8-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZQJRSQUHODBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

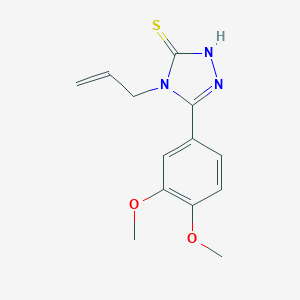
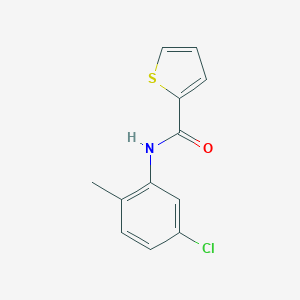
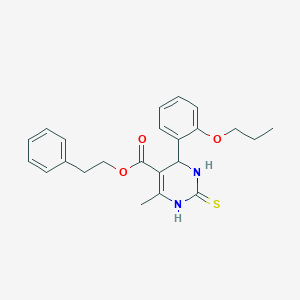

![3-Methylcyclohexyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B414271.png)
![2-(4-Bromophenyl)-2-oxoethyl 2-dibenzo[b,d]furan-2-yl-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B414276.png)
![2-(3,5-ditert-butylphenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B414277.png)
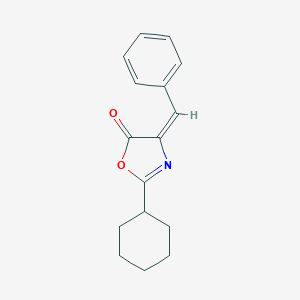
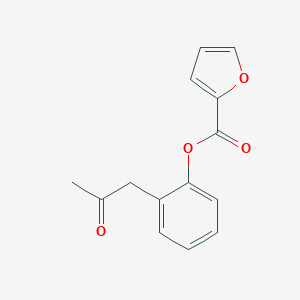
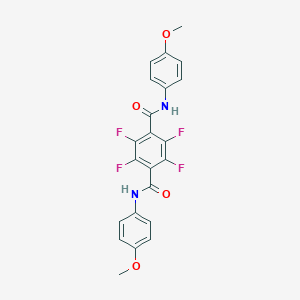
![[4-[(2,2-Diphenylcyclopropanecarbonyl)amino]phenyl] 2,2-diphenylcyclopropane-1-carboxylate](/img/structure/B414284.png)
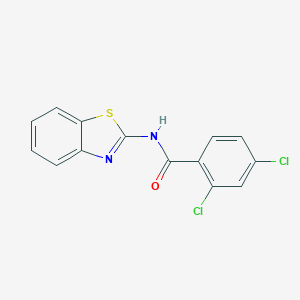
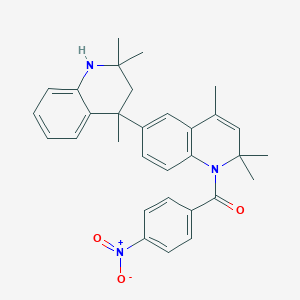
![N-(2-(2-ethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B414288.png)